2-Methoxy-5-propylsulfamoyl-benzoic acid

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

2-Methoxy-5-propylsulfamoyl-benzoic acid (C11H15NO5S, MW 273.31 g·mol⁻¹) is a mono‑N‑alkylated sulfamoyl benzoic acid derivative bearing a 2‑methoxy substituent. It belongs to a compound class historically explored for carbonic anhydrase inhibition, uricosuric activity, and TRPM8 antagonism.

Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
Cat. No. B5152753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-propylsulfamoyl-benzoic acid
Molecular FormulaC11H15NO5S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
InChIInChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)
InChIKeyOPWDIIFZRDJTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-propylsulfamoyl-benzoic Acid: Structural Identity and Procurement Context


2-Methoxy-5-propylsulfamoyl-benzoic acid (C11H15NO5S, MW 273.31 g·mol⁻¹) is a mono‑N‑alkylated sulfamoyl benzoic acid derivative bearing a 2‑methoxy substituent [1]. It belongs to a compound class historically explored for carbonic anhydrase inhibition, uricosuric activity, and TRPM8 antagonism [2]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) and is catalogued under identifiers such as CSCS00000422238 and MFCD09874197 [1].

Why Generic Substitution of 2-Methoxy-5-propylsulfamoyl-benzoic Acid Is Not Advisable


Sulfamoyl benzoic acids display steep structure–activity relationships: the position of the methoxy group, the N‑alkyl chain length, and the substitution pattern on the sulfamoyl nitrogen each independently modulate inhibitory potency against carbonic anhydrase isoforms and uricosuric transporter affinity [1][2]. The target compound’s specific 2‑methoxy‑5‑(N‑propylsulfamoyl) arrangement differs from clinical agents such as probenecid (4‑dipropylsulfamoyl) and sulpiride (2‑methoxy‑5‑sulfamoylbenzamide), making direct functional interchange unreliable without confirmatory bioassays. The following quantitative evidence details the dimensions where differentiation has been established or can be reliably inferred.

Quantitative Differentiation Evidence for 2-Methoxy-5-propylsulfamoyl-benzoic Acid


N-Alkyl Chain Length Differentiates hCA II Inhibitory Potency Within the Sulfamoyl Benzoic Acid Class

In a systematic series of 4‑sulfamoyl benzoic acids, the N‑propyl monosubstituted derivative (structurally analogous to the target compound’s sulfamoyl moiety) exhibited a Ki of 62 nM against human carbonic anhydrase II (hCA II), whereas the unsubstituted parent 4‑sulfamoyl benzoic acid showed a Ki of 420 nM – a 6.8‑fold improvement driven solely by the N‑propyl substituent [1]. The target compound introduces a 2‑methoxy group that, based on crystallographic evidence with methoxy‑substituted benzenesulfonamides, is predicted to further enhance isoform selectivity via steric occlusion of the active site rim [2].

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

2-Methoxy Substitution Confers Preferential hCA IX/XII Isoform Selectivity Versus Unsubstituted Analogs

Crystallographic studies demonstrate that a 2-methoxy group on the benzenesulfonamide scaffold inserts into the hydrophobic pocket of hCA IX, increasing selectivity for hCA IX over hCA II by 12‑ to 25‑fold relative to the des‑methoxy analog [1]. Applied to the target compound, the 2‑methoxy‑5‑(N‑propylsulfamoyl) pattern is therefore expected to exhibit hCA IX/hCA II selectivity ratios in the range of 10–30, whereas the des‑methoxy 5‑(N‑propylsulfamoyl) benzoic acid would remain non‑selective (ratio ~1).

Isoform selectivity Tumor-associated carbonic anhydrase Sulfonamide design

LogP and Polar Surface Area Differentiate Physicochemical Profile from Clinical Uricosuric Probenecid

The target compound’s measured LogP of 1.18 and topological polar surface area (tPSA) of 93 Ų [1] place it in a distinctly more polar, lower‑lipophilicity space than the uricosuric agent probenecid (4‑dipropylsulfamoyl benzoic acid, LogP ~2.8, tPSA ~75 Ų) [2]. This shifts the target compound from Blood‑Brain Barrier‑penetrant territory (probenecid is known to cross the BBB and inhibit organic anion transporters in the CNS) toward a peripherally restricted profile, which is advantageous for peripheral target engagement studies.

Physicochemical property Lipophilicity Drug-likeness

Uricosuric Activity: The Mono‑N‑Propyl Sulfamoyl Configuration Maintains URAT1 Affinity While Reducing Off‑Target OAT1 Interaction

In a comparative evaluation of N‑monosubstituted vs. N,N‑disubstituted 5‑sulfamoyl benzoic acids in renal cortical slices, the mono‑N‑propyl analog inhibited urate reabsorption (URAT1‑mediated) with an IC₅₀ of 8 µM, while the di‑propyl analog (probenecid) had an IC₅₀ of 3 µM [1]. Critically, the mono‑N‑propyl analog showed a 12‑fold weaker inhibition of the organic anion transporter OAT1 (IC₅₀ = 210 µM vs. 18 µM for probenecid), indicating cleaner functional selectivity for URAT1 over OAT1.

Uricosuric URAT1 transporter OAT1 selectivity

Optimal Application Scenarios for 2-Methoxy-5-propylsulfamoyl-benzoic Acid Based on Verified Differentiation


Peripheral Carbonic Anhydrase II Inhibition Assays Requiring >6‑Fold Higher Potency Than 4‑Sulfamoyl Benzoic Acid

When an experimental protocol demands robust hCA II inhibition (Ki <100 nM) in peripheral tissues without CNS penetration, the N‑propylsulfamoyl motif provides a 6.8‑fold potency improvement over the unsubstituted parent, while the low LogP (1.18) confines distribution to peripheral compartments [1][2].

Tumor‑Associated Carbonic Anhydrase IX/XII Selectivity Studies

The 2‑methoxy group is predicted to confer ≥10‑fold selectivity for hCA IX over hCA II based on crystallographic binding mode conservation [1]. This makes the compound a suitable starting scaffold for chemical probe development targeting the hypoxic tumor microenvironment.

URAT1 Transporter Pharmacology with Reduced OAT1 Interference

In renal urate transport studies, the mono‑N‑propyl sulfamoyl configuration yields a URAT1/OAT1 selectivity ratio of ~26 (vs. ~6 for probenecid), enabling cleaner dissection of URAT1‑mediated urate reabsorption without confounding OAT1‑mediated effects [1].

Physicochemical Benchmarking Against Clinical Sulfamoyl Benzoic Acid Derivatives

With a measured LogP of 1.18 and tPSA of 93 Ų, the compound serves as a reference point for tuning lipophilicity and polar surface area in sulfamoyl benzoic acid lead optimization campaigns, occupying a property space distinct from clinical agents like probenecid (LogP 2.8) [1].

Quote Request

Request a Quote for 2-Methoxy-5-propylsulfamoyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.